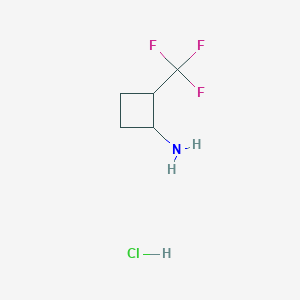

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYMJJAPNAKGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803585-22-9 | |

| Record name | Cyclobutanamine, 2-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803585-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and various biological effects, supported by data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C5H8F3N

- Molecular Weight : 153.15 g/mol

- IUPAC Name : this compound

- CAS Number : 1803585-22-9

The trifluoromethyl group is known to enhance lipophilicity and influence the compound's interaction with biological targets, potentially improving its pharmacological profile .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, thus affecting metabolic pathways.

- Receptor Interaction : It binds to cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis .

Biological Activities Overview

Research indicates several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits potential antimicrobial properties against various pathogens.

- Antiviral Effects : The compound has shown promise in inhibiting viral replication in vitro.

- Cytotoxicity : There are reports of cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduced viral replication | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of this compound against specific viruses. The results indicated significant inhibition of viral replication in cultured cells, suggesting potential therapeutic applications against viral infections. Further research is necessary to elucidate the underlying mechanisms .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, the compound was tested against several bacterial strains. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent. The findings suggest that modifications to the compound could enhance its efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound has been investigated for various therapeutic applications , particularly in the following areas:

- Anticancer Research : Studies have shown that 2-(Trifluoromethyl)cyclobutan-1-amine hydrochloride exhibits notable antineoplastic properties. It has demonstrated efficacy comparable to established chemotherapeutics such as cisplatin, making it a valuable candidate in cancer research. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for drug efficacy.

- Neuroprotective Effects : Preliminary research suggests that this compound may influence neurotransmitter systems, potentially offering neuroprotective benefits. Its structural similarity to known pharmacophores supports its investigation in neuropharmacology.

Chemical Reactivity and Transformations

The cyclobutane framework of this compound allows for various chemical transformations, which are essential for synthesizing derivatives with enhanced biological activity. Common reactions include:

- Substitution Reactions : The amine group can undergo nucleophilic substitution, allowing for the introduction of various functional groups that can modify biological activity.

- Cyclization Reactions : The unique structure facilitates cyclization, leading to the formation of complex molecules that may exhibit improved pharmacological profiles.

Interaction Studies

Research into the interactions of this compound with biological macromolecules has provided insights into its mechanisms of action. These studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or receptors.

- Enzyme Inhibition Studies : Investigating its potential as an inhibitor of specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Anticancer Activity : Research has indicated that this compound can induce apoptosis in cancer cell lines, showing promise as a potential therapeutic agent against various cancers.

- Neuropharmacological Effects : Other studies have explored its effects on neurotransmitter release and receptor modulation, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations:

Cyclopentane derivatives (e.g., 1260768-75-9) offer greater conformational flexibility, which may enhance binding affinity in biological systems .

Substituent Position :

- The target compound’s -CF₃ group at the 2-position contrasts with cis-3-(Trifluoromethyl)cyclobutan-1-amine HCl (2227198-26-5), where the -CF₃ is at the 3-position. This positional difference alters steric and electronic interactions, affecting solubility and receptor binding .

Functional Group Diversity :

- The aromatic derivative 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl (1439902-32-5) introduces a phenyl group, enhancing π-π stacking interactions but reducing solubility in aqueous media .

- Difluoro analogs (e.g., 637031-93-7) lack the electron-withdrawing -CF₃ group, resulting in weaker inductive effects and altered acidity of the amine group .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from cyclobutane-based precursors functionalized with carbonyl or nitrile groups, which serve as platforms for introducing the trifluoromethyl and amine groups. Notable starting materials include:

- 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

- 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

- 4-Oxocyclobutane derivatives

These substrates are chosen for their ability to undergo further functionalization to install the amine group and form the hydrochloride salt.

Key Synthetic Steps

The preparation involves several critical transformations:

| Step | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Oxidation of methylene substituent to carbonyl or carboxylic acid | RuCl3·H2O, NaIO4, EtOAc/H2O biphasic system, 25–30 °C, 16 h | Efficient oxidation to cyclobutanone or carboxylic acid derivatives |

| 2 | Curtius rearrangement for amine installation | Diphenylphosphoryl azide (DPPA), triethylamine, toluene, 90 °C, argon atmosphere, reflux with t-butanol | Converts carboxylic acid to amine via isocyanate intermediate |

| 3 | Amination of cyclobutanone intermediates | Amination reagents such as ammonia or amine sources under reductive conditions | Introduces the amine group at the cyclobutane ring |

| 4 | Introduction of trifluoromethyl group | Trimethylsilyl trifluoromethyl (TMSCF3) with fluoride source or sodium trifluoromethanesulfinate (CF3SO2Na) | Trifluoromethylation of cyclobutane ring |

| 5 | Formation of hydrochloride salt | Treatment with hydrochloric acid (HCl) in suitable solvent | Protonation of amine to form stable hydrochloride salt |

These steps can be combined or modified depending on the scale and desired purity.

Detailed Research Findings and Examples

Multigram Scale Synthesis via Curtius Rearrangement

A notable preparation reported involves synthesis of 3-methylene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride on a multigram scale starting from 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. The process includes:

- Addition of triethylamine to the acid in toluene

- Dropwise addition of DPPA at 90 °C under argon

- Reflux with t-butanol for 16 hours to form the amine

- Workup involving aqueous sodium hydroxide and isolation of the amine hydrochloride salt

This method yielded approximately 15.6 g of the amine hydrochloride in a single run, demonstrating scalability and efficiency.

Trifluoromethylation Using Sodium Trifluoromethanesulfinate

Another synthetic approach involves the trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. This method allows direct introduction of the trifluoromethyl group onto the cyclobutane ring amine precursor, followed by salt formation with hydrochloric acid.

Fluorination and Amination Sequence

A synthetic route reported for related compounds involves:

- Starting from 4-oxocyclobutane precursors

- Introduction of trifluoromethyl groups via TMSCF3 and fluoride sources

- Subsequent amination to install the amine group

- Final protonation to form the hydrochloride salt

This sequence is adaptable for industrial scale-up, employing large reactors and automated control to optimize yield and purity.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Curtius Rearrangement from Carboxylic Acid | 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | DPPA, triethylamine, t-butanol | High yield, scalable, well-established | Requires careful handling of azides, elevated temperature |

| Trifluoromethylation of Secondary Amines | Secondary amines | CF3SO2Na, HCl | Direct trifluoromethylation, mild conditions | Limited substrate scope, potential side reactions |

| Fluorination then Amination | 4-Oxocyclobutane derivatives | TMSCF3, fluoride source, amination reagents | Versatile, adaptable for industrial scale | Multi-step, requires careful control of reaction conditions |

Notes on Industrial Production

Industrial synthesis of 2-(trifluoromethyl)cyclobutan-1-amine hydrochloride follows principles similar to laboratory methods but emphasizes:

- Scale-up of oxidation, trifluoromethylation, and amination steps

- Use of large-scale reactors with precise temperature and atmosphere control

- Automated monitoring of reaction parameters to maximize yield and purity

- Implementation of safety protocols for handling hazardous reagents such as DPPA and fluorinating agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(trifluoromethyl)cyclobutan-1-amine hydrochloride, and what experimental conditions optimize yield?

- Methodology : A two-step approach is commonly employed:

Imine Formation : React 3,3-difluorocyclobutanone (or analogous ketones) with methoxymethylamine in THF using catalytic acid.

Reduction and Salt Formation : Reduce the intermediate imine with sodium borohydride (NaBH₄) in methanol, followed by treatment with HCl to precipitate the hydrochloride salt.

- Key Parameters : Reaction time (3–5 days for imine formation), solvent polarity, and stoichiometric ratios significantly affect yields. For example, excess NaBH₄ improves reduction efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm). ¹H/¹³C NMR resolves cyclobutane ring protons (δ 2.5–4.0 ppm) and amine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 186.1).

- X-ray Crystallography : For crystalline batches, this method provides unambiguous confirmation of the cyclobutane geometry and salt formation .

Advanced Research Questions

Q. What are the electronic and steric effects of the trifluoromethyl group on the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The -CF₃ group is strongly electron-withdrawing, polarizing the cyclobutane ring and increasing amine nucleophilicity. This enhances reactivity in SN2 reactions but may reduce stability in acidic conditions.

- Steric hindrance from the cyclobutane ring limits accessibility to bulky electrophiles. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can researchers address challenges in detecting trace amounts of this compound in complex matrices (e.g., biological samples)?

- Analytical Strategy :

- Derivatization : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to tag the amine group, forming UV/fluorescence-active derivatives detectable at sub-ppm levels via HPLC-MS .

- LC-MS/MS : Employ a C18 column with mobile phases containing 0.1% formic acid and acetonitrile. Optimize MRM transitions (e.g., m/z 186 → 140 for quantification) .

Q. What contradictory data exist regarding the compound’s stability under varying pH conditions, and how can these discrepancies be resolved?

- Data Conflicts :

- Some studies report decomposition at pH < 2 due to HCl-mediated ring-opening, while others observe stability at pH 1–3 .

- Resolution : Conduct controlled stability studies using isotopically labeled analogs (e.g., ¹³C-labeled cyclobutane) to track degradation pathways via NMR or MS .

Q. How does the cyclobutane ring’s strain influence the compound’s binding affinity in enzyme inhibition assays?

- Structure-Activity Relationship (SAR) :

- Ring strain increases conformational rigidity, potentially improving binding specificity. Compare IC₅₀ values against flexible analogs (e.g., cyclohexane derivatives) in assays targeting aminergic receptors.

- Molecular docking simulations (e.g., AutoDock Vina) can visualize interactions between the strained ring and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.